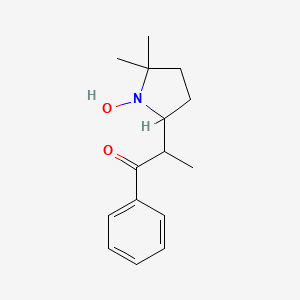
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one is a chemical compound known for its unique structure and properties. It features a pyrrolidine ring with a hydroxy group and a phenylpropanone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with 2,2-dimethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(1-oxo-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one.
Reduction: Formation of 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group and the phenylpropanone moiety play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxy-5,5-dimethyl-2-pyrrolidinyl)acetonitrile
- 1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one
Uniqueness
2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one is unique due to its specific combination of a pyrrolidine ring with a hydroxy group and a phenylpropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61856-55-1 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-11(13-9-10-15(2,3)16(13)18)14(17)12-7-5-4-6-8-12/h4-8,11,13,18H,9-10H2,1-3H3 |
InChI Key |
IURRBAQBYQFYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(N1O)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


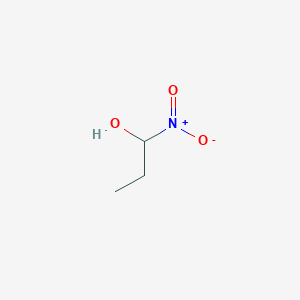
![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)

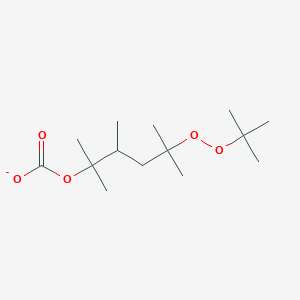
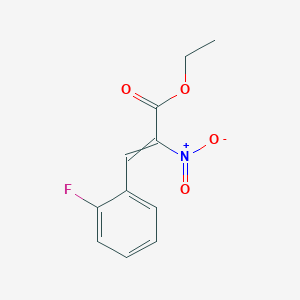
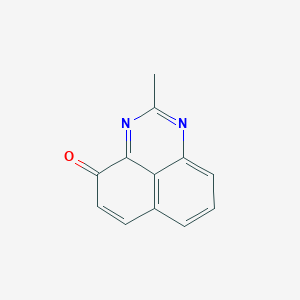
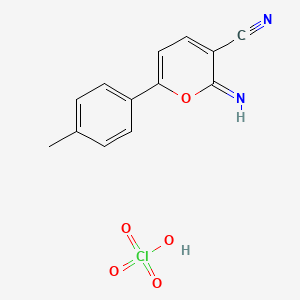
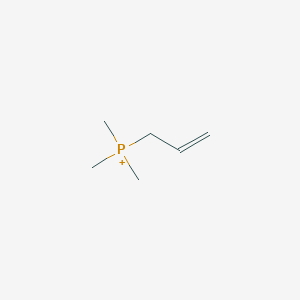
![3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14545676.png)
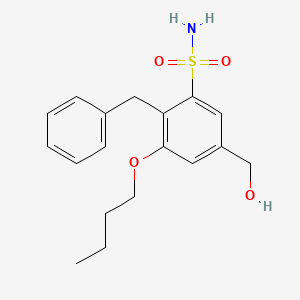
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene](/img/structure/B14545691.png)
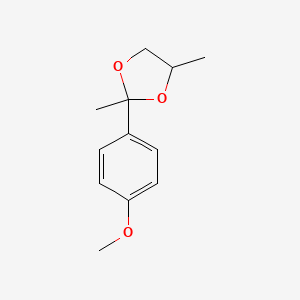
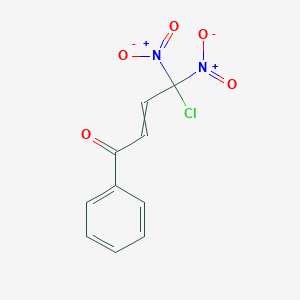
![[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane)](/img/structure/B14545708.png)
